molecular formula C21H28N7O17P3 B10842053 2'-Monophosphoadenosine 5'-diphosphoribose

2'-Monophosphoadenosine 5'-diphosphoribose

Cat. No.: B10842053
M. Wt: 743.4 g/mol
InChI Key: XJLXINKUBYWONI-XCSFTKGKSA-N
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Description

2’-Monophosphoadenosine 5’-diphosphoribose is a small molecule with significant biochemical importance. It is a derivative of nicotinamide adenine dinucleotide phosphate, serving as an electron carrier in various biochemical reactions. This compound plays a crucial role in cellular metabolism and energy transfer processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Monophosphoadenosine 5’-diphosphoribose typically involves the coupling of ribosylnicotinamide 5’-phosphate with adenosine 2’,5’-bisphosphate through a pyrophosphate linkage. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the coupling process .

Industrial Production Methods: Industrial production methods for 2’-Monophosphoadenosine 5’-diphosphoribose are not extensively documented. the process likely involves large-scale enzymatic synthesis, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2’-Monophosphoadenosine 5’-diphosphoribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as an electron carrier in metabolic pathways .

Common Reagents and Conditions: Common reagents used in the reactions involving 2’-Monophosphoadenosine 5’-diphosphoribose include oxidizing agents like NADP+ and reducing agents like NADPH. The reactions typically occur under physiological conditions, such as in the presence of specific enzymes .

Major Products: The major products formed from these reactions include reduced or oxidized forms of the compound, which are crucial for maintaining cellular redox balance .

Mechanism of Action

The mechanism of action of 2’-Monophosphoadenosine 5’-diphosphoribose involves its role as an electron carrier. It participates in redox reactions, transferring electrons between different molecules. This process is vital for cellular energy production and maintaining redox homeostasis. The molecular targets include various enzymes involved in metabolic pathways, such as dehydrogenases and reductases .

Comparison with Similar Compounds

  • Nicotinamide adenine dinucleotide phosphate (NADP+)
  • Nicotinamide adenine dinucleotide (NAD+)
  • Adenosine diphosphate ribose (ADP-ribose)

Uniqueness: 2’-Monophosphoadenosine 5’-diphosphoribose is unique due to its specific structure, which allows it to function effectively as an electron carrier. Its ability to participate in both oxidation and reduction reactions distinguishes it from other similar compounds .

Properties

Molecular Formula

C21H28N7O17P3

Molecular Weight

743.4 g/mol

IUPAC Name

[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15+,16+,20+,21+/m0/s1

InChI Key

XJLXINKUBYWONI-XCSFTKGKSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@H]([C@@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@H]3[C@@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N

Origin of Product

United States

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